molecular formula C15H14BrN3O5S B3473378 N~1~-(4-bromophenyl)-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide

N~1~-(4-bromophenyl)-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide

Cat. No.: B3473378
M. Wt: 428.3 g/mol
InChI Key: UFIVBZOAQTWXJZ-UHFFFAOYSA-N
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Description

“N~1~-(4-bromophenyl)-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide” is a complex organic compound. It contains a beta-alaninamide group, which is a derivative of beta-alanine, a naturally occurring beta amino acid. The compound also contains a 4-bromophenyl group and a 2-nitrophenylsulfonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the beta-alaninamide backbone, followed by the addition of the 4-bromophenyl and 2-nitrophenylsulfonyl groups. The exact synthesis process would depend on the specific reactions used and could vary .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 4-bromophenyl and 2-nitrophenylsulfonyl groups would likely add significant steric bulk to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine and nitro groups, both of which are electron-withdrawing and could potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and nitro groups could potentially affect its polarity, solubility, and reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. If it’s intended for use in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

As with any chemical compound, handling “N~1~-(4-bromophenyl)-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide” would require appropriate safety precautions. The specific hazards would depend on various factors, including its reactivity and toxicity .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. It could potentially be explored for use in various fields, including medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

N-(4-bromophenyl)-3-[(2-nitrophenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O5S/c16-11-5-7-12(8-6-11)18-15(20)9-10-17-25(23,24)14-4-2-1-3-13(14)19(21)22/h1-8,17H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIVBZOAQTWXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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